molecular formula C5H3N3O B15135077 3-Pyridazone-4-carbonitrile

3-Pyridazone-4-carbonitrile

Cat. No.: B15135077
M. Wt: 121.10 g/mol
InChI Key: JLHKBKGEXYSKFV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBONITRILE typically involves the reaction of benzil with cyanoacetylhydrazine under microwave irradiation . This method is efficient and yields the desired product in good quantities. The reaction conditions include:

    Microwave irradiation: This accelerates the reaction and improves yield.

    Solvent-free conditions: This method is environmentally friendly and cost-effective.

Industrial Production Methods

Industrial production of 3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBONITRILE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBONITRILE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups to the compound.

    Reduction: This can convert the keto group to a hydroxyl group.

    Substitution: This reaction can replace the carbonitrile group with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction can produce hydroxylated pyridazine derivatives .

Mechanism of Action

The mechanism of action of 3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-OXO-2,3-DIHYDROPYRIDAZINE-4-CARBONITRILE is unique due to its specific combination of functional groups and its potential for diverse chemical modifications. This makes it a valuable compound for various research applications and the development of new materials and pharmaceuticals .

Properties

Molecular Formula

C5H3N3O

Molecular Weight

121.10 g/mol

IUPAC Name

3-oxo-4H-pyridazine-4-carbonitrile

InChI

InChI=1S/C5H3N3O/c6-3-4-1-2-7-8-5(4)9/h1-2,4H

InChI Key

JLHKBKGEXYSKFV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC(=O)C1C#N

Origin of Product

United States

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